molecular formula C15H22N4O B2511490 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide CAS No. 1358710-23-2

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide

Cat. No.: B2511490
CAS No.: 1358710-23-2
M. Wt: 274.368
InChI Key: HJSOUFOWOSWPKV-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, making them significant in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological activities, including its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another method includes the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . These methods often require the use of organometallic catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a range of pharmacological activities. Its ability to modulate different receptors and enzymes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOUFOWOSWPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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